REACTION_CXSMILES
|
[N:1]1([C:7]2[CH:8]=[C:9]([CH2:13][C:14]([O:16]C)=[O:15])[CH:10]=[CH:11][CH:12]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.O.[OH-].[Li+]>CO.O>[N:1]1([C:7]2[CH:8]=[C:9]([CH2:13][C:14]([OH:16])=[O:15])[CH:10]=[CH:11][CH:12]=2)[CH2:2][CH2:3][O:4][CH2:5][CH2:6]1 |f:1.2.3|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
it was concentrated to dryness
|
Type
|
ADDITION
|
Details
|
Acetic acid was then added to the residue
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was partitioned between EtOAc and H2O
|
Type
|
WASH
|
Details
|
The organic layer was washed with NaCl (sat.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4, and evaporation under vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C=1C=C(C=CC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |